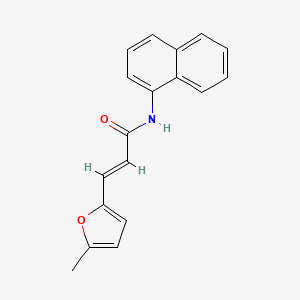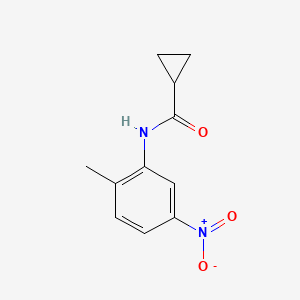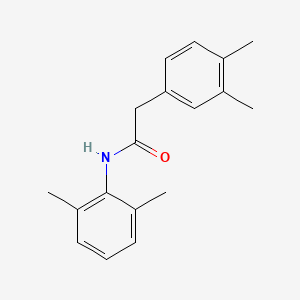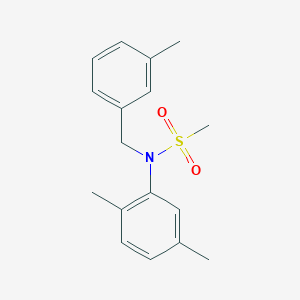
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide, also known as MFA-NNA, is a small molecule that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play critical roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mecanismo De Acción
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide works by binding to the regulatory domain of PKC enzymes, which prevents their activation and subsequent downstream signaling. This inhibition of PKC activity leads to a variety of cellular effects, including decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions used. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce the contractility of smooth muscle cells. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to modulate the release of neurotransmitters in neuronal cells, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its high potency and selectivity for PKC enzymes, which allows for precise control over the inhibition of these enzymes in experimental systems. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide is its potential for off-target effects, as it may also interact with other proteins or enzymes in the cell.
Direcciones Futuras
There are many potential future directions for research on 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide and its applications in scientific research. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of these enzymes, which may have implications for the treatment of specific diseases. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide could be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide in different cell types and experimental conditions.
Métodos De Síntesis
The synthesis of 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide involves the reaction of 3-(5-methyl-2-furyl)acrylic acid with 1-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or HPLC, to obtain the final compound in high purity.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been widely used in scientific research as a tool to study the role of PKC enzymes in various cellular processes. For example, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been shown to inhibit the proliferation of cancer cells by blocking the activation of PKC enzymes, which are known to be overexpressed in many types of cancer. Additionally, 3-(5-methyl-2-furyl)-N-1-naphthylacrylamide has been used to study the role of PKC enzymes in neuronal signaling, as well as in the regulation of cardiovascular function.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-9-10-15(21-13)11-12-18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAHLTWQNWGHHO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(naphthalen-1-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)

![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)